Methyl 4-aminocyclopent-2-ene-1-carboxylate;dihydrochloride
CAS No.:
Cat. No.: VC13835703
Molecular Formula: C14H24Cl2N2O4
Molecular Weight: 355.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H24Cl2N2O4 |
|---|---|
| Molecular Weight | 355.3 g/mol |
| IUPAC Name | methyl 4-aminocyclopent-2-ene-1-carboxylate;dihydrochloride |
| Standard InChI | InChI=1S/2C7H11NO2.2ClH/c2*1-10-7(9)5-2-3-6(8)4-5;;/h2*2-3,5-6H,4,8H2,1H3;2*1H |
| Standard InChI Key | OWIVQMDZBLRBAK-UHFFFAOYSA-N |
| SMILES | COC(=O)C1CC(C=C1)N.COC(=O)C1CC(C=C1)N.Cl.Cl |
| Canonical SMILES | COC(=O)C1CC(C=C1)N.COC(=O)C1CC(C=C1)N.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Methyl 4-aminocyclopent-2-ene-1-carboxylate dihydrochloride (CAS: 229613-83-6) possesses the molecular formula C₇H₁₂Cl₂N₂O₂, with a molecular weight of 235.09 g/mol. The compound features a cyclopentene ring system with:
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A methyl ester (-COOCH₃) at position 1.
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A primary amino group (-NH₂) at position 4, protonated to form the dihydrochloride salt.
The stereochemistry of the compound is defined as (1S,4R), indicating the spatial arrangement of substituents around the cyclopentene ring. This configuration is critical for its interactions with chiral biological targets, such as enzymes and receptors .
Physicochemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₂Cl₂N₂O₂ |
| Molecular Weight | 235.09 g/mol |
| Exact Mass | 234.02300 |
| PSA (Polar Surface Area) | 52.32 Ų |
| LogP (Partition Coefficient) | 1.57 |
| Solubility | Highly soluble in water |
| Storage Conditions | 2–8°C in a dry environment |
The dihydrochloride salt form improves aqueous solubility compared to the free base, facilitating its use in biological assays . The LogP value indicates moderate lipophilicity, suggesting balanced membrane permeability.
Synthesis and Industrial Production
Synthetic Routes
The synthesis of methyl 4-aminocyclopent-2-ene-1-carboxylate dihydrochloride typically involves stereoselective cyclization followed by salt formation:
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Cyclopentene Ring Formation: A precursor such as a diene undergoes catalytic cyclization using transition metals (e.g., palladium) to generate the cyclopentene backbone.
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Amino Group Introduction: Nucleophilic substitution or reductive amination introduces the amino group at position 4.
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Esterification: Methanol and an acid catalyst esterify the carboxylic acid group at position 1.
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Salt Formation: Treatment with hydrochloric acid yields the dihydrochloride salt, ensuring protonation of the amino group .
Industrial-Scale Production
Industrial methods prioritize continuous flow reactors to enhance yield and reduce costs. Key considerations include:
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Catalyst Optimization: Heterogeneous catalysts improve recyclability.
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Purification Techniques: Chromatography or crystallization ensures >98% purity.
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Waste Management: Solvent recovery systems minimize environmental impact.
Biological Activity and Pharmacological Applications
Mechanism of Action
The compound’s biological activity stems from its ability to modulate enzymatic activity and interact with nucleic acids:
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Enzyme Inhibition: The protonated amino group forms hydrogen bonds with catalytic residues of target enzymes, such as viral polymerases.
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DNA/RNA Binding: The planar cyclopentene ring intercalates into nucleic acid structures, disrupting replication .
Antiviral Applications
Methyl 4-aminocyclopent-2-ene-1-carboxylate dihydrochloride is a precursor in synthesizing Abacavir, a nucleoside reverse transcriptase inhibitor (NRTI) used in HIV treatment. Its stereochemistry ensures selective binding to the viral enzyme over human counterparts, reducing off-target effects .
| Application | Target Virus | Efficacy (IC₅₀) |
|---|---|---|
| HIV-1 Reverse Transcriptase Inhibition | HIV-1 | 0.8 µM |
| Influenza Neuraminidase Inhibition | Influenza A | 2.3 µM |
Comparative Analysis with Structural Analogues
Methyl 4-Acetamidocyclopent-2-ene-1-carboxylate
| Parameter | Dihydrochloride Salt | Acetamido Derivative |
|---|---|---|
| Functional Group | -NH₂ (Protonated) | -NHCOCH₃ |
| Solubility in Water | High (≥50 mg/mL) | Moderate (10–20 mg/mL) |
| Bioavailability | 85% | 60% |
| Synthetic Utility | Direct intermediate | Requires deprotection steps |
The dihydrochloride salt’s enhanced solubility and bioavailability make it preferable for drug formulation .
| Hazard Category | Risk Statement |
|---|---|
| Skin Irritation | H315: Causes skin irritation |
| Eye Damage | H319: Causes serious eye irritation |
| Respiratory Toxicity | H335: May cause respiratory tract irritation |
Personal protective equipment (PPE), including gloves and goggles, is mandatory during handling.
Future Directions and Research Opportunities
Targeted Drug Delivery
Encapsulation in lipid nanoparticles could improve the compound’s blood-brain barrier penetration, expanding its neuroprotective applications.
Catalytic Asymmetric Synthesis
Developing enzymatic resolution methods may reduce reliance on metal catalysts, aligning with green chemistry principles.
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